Beta-Lactamase Inhibition Potency (631 nM) Versus DNA Polymerase Iota Inactivity (>89 µM) – Target Selectivity Fingerprint
In parallel qHTS campaigns, 3,5-dimethylphenyl camphanate demonstrated a potency of 631 nM (pChembl = 6.20) against AmpC beta-lactamase from Escherichia coli K-12, while showing no meaningful activity against human DNA polymerase iota (Potency = 89,125 nM, annotated 'inactive') [1]. This ~141-fold selectivity window between the two enzymatic targets was generated under the same screening platform (NIH MLSMR qHTS), establishing a target engagement preference that distinguishes this compound from pan-assay interference compounds (PAINS) or non-selective aggregators that typically show uniform activity across unrelated targets [2].
| Evidence Dimension | Target selectivity ratio (AmpC beta-lactamase vs. DNA polymerase iota) |
|---|---|
| Target Compound Data | AmpC beta-lactamase Potency = 631 nM (pChembl 6.20); DNA polymerase iota Potency = 89,125 nM (inactive) |
| Comparator Or Baseline | Within-compound selectivity: 141-fold potency difference between active target (AmpC) and inactive target (DNA pol iota) in same qHTS platform |
| Quantified Difference | 141-fold (89,125 / 631) |
| Conditions | qHTS confirmatory assays; AmpC: E. coli K-12 beta-lactamase with detergent (PubChem AID series 584/585/1002/1003); DNA pol iota: Homo sapiens (PubChem AID 588623) |
Why This Matters
This selectivity fingerprint allows researchers procuring the compound for antibiotic adjuvant or beta-lactamase inhibitor research to differentiate it from non-selective screening hits, reducing false-positive lead investment.
- [1] ChEMBL Activity Data for CHEMBL1363333 – Assays CHEMBL1614530 (AmpC beta-lactamase) and CHEMBL1794483 (DNA polymerase iota). EMBL-EBI (2025). View Source
- [2] Baell, J.B. & Holloway, G.A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. J. Med. Chem., 53(7), 2719–2740 (2010). View Source
